Thamnosmonin Thamnosmonin Thamnosmonin is a natural product found in Thamnosma montana and Citrus maxima with data available.
Brand Name: Vulcanchem
CAS No.: 60094-90-8
VCID: VC21196692
InChI: InChI=1S/C15H16O5/c1-8(2)14(17)15(18)10-6-9-4-5-13(16)20-11(9)7-12(10)19-3/h4-7,14-15,17-18H,1H2,2-3H3
SMILES: CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O
Molecular Formula: C15H16O5
Molecular Weight: 276.28 g/mol

Thamnosmonin

CAS No.: 60094-90-8

Cat. No.: VC21196692

Molecular Formula: C15H16O5

Molecular Weight: 276.28 g/mol

* For research use only. Not for human or veterinary use.

Thamnosmonin - 60094-90-8

Specification

CAS No. 60094-90-8
Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
IUPAC Name 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one
Standard InChI InChI=1S/C15H16O5/c1-8(2)14(17)15(18)10-6-9-4-5-13(16)20-11(9)7-12(10)19-3/h4-7,14-15,17-18H,1H2,2-3H3
Standard InChI Key PMZIJDMODGMWOR-UHFFFAOYSA-N
SMILES CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O
Canonical SMILES CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O
Appearance Powder

Introduction

Chemical Structure and Properties

Molecular Identity

Thamnosmonin, with the CAS number 60094-90-8, is chemically identified as 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one . Its molecular formula is C₁₅H₁₆O₅ with a molecular weight of 276.28 g/mol . The compound features a coumarin core structure decorated with specific functional groups that define its chemical behavior and biological interactions. The presence of a 7-methoxy group and a complex 6-(1,2-dihydroxy-3-methylbut-3-enyl) side chain contributes to its distinctive chemical profile and reactivity patterns.

Chemical Identifiers

Thamnosmonin can be described using various chemical notations and identifiers as presented in Table 1, which facilitate its recognition in chemical databases and literature.

Table 1: Chemical Identifiers of Thamnosmonin

Identifier TypeValue
CAS Number60094-90-8
Molecular FormulaC₁₅H₁₆O₅
IUPAC Name6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one
SMILES (Canonical)CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O
SMILES (Isomeric)CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O
InChIInChI=1S/C15H16O5/c1-8(2)14(17)15(18)10-6-9-4-5-13(16)20-11(9)7-12(10)19-3/h4-7,14-15,17-18H,1H2,2-3H3
InChI KeyPMZIJDMODGMWOR-UHFFFAOYSA-N

Several synonyms exist for Thamnosmonin, including 6-(1,2-Dihydroxy-3-methyl-3-butenyl)-7-methoxy-2H-1-benzopyran-2-one and 2H-1-Benzopyran-2-one, 6-(1,2-dihydroxy-3-methyl-3-butenyl)-7-methoxy- . These alternative names reflect different nomenclature systems used in chemical literature and databases.

Physical and Chemical Characteristics

Basic Properties

Thamnosmonin appears as a powder in its pure form . Its physical and chemical properties are crucial for understanding its behavior in various experimental conditions and biological systems. Table 2 summarizes these key properties.

Table 2: Physical and Chemical Properties of Thamnosmonin

PropertyValue
Molecular Weight276.28 g/mol
Exact Mass276.09977361 g/mol
Topological Polar Surface Area (TPSA)76.00 Ų
XlogP1.60
Atomic LogP (AlogP)1.77
H-Bond Acceptor5
H-Bond Donor2
Rotatable Bonds4

The moderate lipophilicity (XlogP 1.60) and topological polar surface area (76.00 Ų) suggest a balanced profile for membrane permeability and water solubility . The presence of five hydrogen bond acceptors and two hydrogen bond donors indicates potential for forming hydrogen bonds with biological macromolecules, which may be relevant to its biological activities.

Solubility Profile

Thamnosmonin demonstrates solubility in various organic solvents, which is important for laboratory handling and experimental applications. It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility profile facilitates its use in different research contexts and experimental setups. For achieving higher solubility, warming the container to 37°C and using ultrasonic bath agitation is recommended .

Biological Activities and Research Findings

Related Derivatives

Derivatives of Thamnosmonin have also been investigated for their biological activities. One notable derivative is 11-O-β-D-glucopyranosyl thamnosmonin, a coumarin glucoside. This compound has exhibited weak inhibitory activity against the aggregation of rabbit platelets induced by various factors including platelet-activating factor (PAF), arachidonic acid (AA), and adenosine diphosphate (ADP). This anti-platelet activity suggests potential applications in cardiovascular health, although further research is needed to fully characterize its effects and efficacy.

Related Compounds

Thamnosmin

A structurally related compound to Thamnosmonin is Thamnosmin (CAS Number: 23631-16-5). Thamnosmin has a molecular formula of C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol . It is chemically identified as 7-methoxy-6-[(2S,3S)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one. This compound has been reported in Thamnosma texana, suggesting its presence in different plant species compared to Thamnosmonin .

The structural relationship between Thamnosmonin and Thamnosmin provides insights into the natural diversity of coumarin derivatives and their distribution across plant species. Comparative studies of these related compounds could reveal structure-activity relationships that may guide future research and development of biologically active coumarins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator